4-(bis(carboxymethyl)amino)benzoic Acid
Description
Iminodiacetic acid (IDA) is a tridentate chelating agent, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom and the two oxygen atoms of the carboxylate groups. This ability to form stable, five-membered chelate rings makes IDA and its derivatives valuable ligands in coordination chemistry. wikipedia.orgresearchgate.net These compounds form stable complexes with a variety of metal ions. The versatility of IDA derivatives is further enhanced by the fact that the proton on the nitrogen atom can be substituted with other functional groups, creating a wide range of ligands with tailored properties. wikipedia.org This adaptability has led to their use in diverse fields, including the development of radiopharmaceuticals and ion-exchange resins. wikipedia.org
Ligands that incorporate both carboxylate and amine functionalities, particularly on an aromatic backbone, are of significant interest in chemical systems. The carboxylate groups are effective at binding to metal centers, while the amine group provides an additional coordination site. juw.edu.pk The aromatic ring can introduce rigidity to the ligand structure and can participate in π–π stacking interactions, which can help to stabilize the resulting crystal structures of metal complexes. mdpi.com The presence of both acidic (carboxylic acid) and basic (amine) groups allows these molecules to exhibit varied chemical behaviors depending on the pH of their environment. libretexts.org This dual functionality is crucial in applications ranging from the synthesis of metal-organic frameworks to the design of molecules with specific biological activities. nih.govnih.gov
N-(4-carboxyphenyl)iminodiacetic acid is a multidentate ligand that combines the chelating power of the iminodiacetic acid group with the structural features of a benzoic acid moiety. mdpi.com Research has demonstrated its ability to form coordination polymers with various metal ions, where the ligand can adopt different coordination modes, including chelating and bridging. researchgate.net This flexibility allows for the construction of diverse and tunable architectures, such as 3D porous frameworks and 2D layered structures. researchgate.net The potential applications for such materials are vast, spanning areas like catalysis, separations, and materials science. The ongoing investigation into the coordination behavior of N-(4-carboxyphenyl)iminodiacetic acid with different metals and under various reaction conditions continues to be an active area of research. mdpi.comresearchgate.net
The systematic naming of chemical compounds is crucial for unambiguous identification. The compound in focus is known by several names, each highlighting different structural aspects. "4-(bis(carboxymethyl)amino)benzoic Acid" is a descriptive name that clearly indicates a benzoic acid molecule substituted at the 4-position with a nitrogen atom (amino) that is itself bonded to two carboxymethyl groups. guidechem.com An alternative and equally valid name is "N-(4-carboxyphenyl)iminodiacetic acid," which emphasizes the iminodiacetic acid core structure with a 4-carboxyphenyl group attached to the nitrogen atom. guidechem.com
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(4-carboxyphenyl)iminodiacetic acid |
| CAS Number | 86364-45-6 |
| Molecular Formula | C11H11NO6 |
| Molecular Weight | 253.21 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86364-45-6 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-[bis(carboxymethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
ASLSBECRIAGZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Carboxyphenyl Iminodiacetic Acid and Its Analogues
Direct Synthesis Routes for N-(4-carboxyphenyl)iminodiacetic Acid
The most direct and widely employed method for the synthesis of N-(4-carboxyphenyl)iminodiacetic acid involves the N-alkylation of 4-aminobenzoic acid with a haloacetic acid, typically chloroacetic acid, in an aqueous alkaline medium. This reaction, a nucleophilic substitution, results in the formation of the desired tertiary amine.
The general reaction scheme involves the reaction of 4-aminobenzoic acid with two equivalents of chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521). The base serves to deprotonate the carboxylic acid groups and to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in water at elevated temperatures to ensure a sufficient reaction rate. The final product is then isolated by acidification of the reaction mixture, which precipitates the N-(4-carboxyphenyl)iminodiacetic acid.
| Reactants | Reagents | Reaction Conditions | Outcome |
| 4-Aminobenzoic Acid, Chloroacetic Acid | Sodium Hydroxide, Water, Hydrochloric Acid (for workup) | Aqueous solution, elevated temperature (e.g., 80-100 °C), controlled pH | N-(4-carboxyphenyl)iminodiacetic acid |
Approaches for the Preparation of Related Benzoic Acid-Iminodiacetic Acid Scaffolds
The synthesis of related benzoic acid-iminodiacetic acid scaffolds can be achieved through various methods, often involving the modification of the starting materials or the reaction conditions. One common approach is the use of alternative haloacetic acids or their esters in the alkylation step. For instance, bromoacetic acid or ethyl chloroacetate (B1199739) can be used in place of chloroacetic acid.
Another approach involves the synthesis of analogues with different substituents on the benzene (B151609) ring. This can be accomplished by starting with a substituted 4-aminobenzoic acid derivative. For example, using 3-chloro-4-aminobenzoic acid as the starting material would yield N-(3-chloro-4-carboxyphenyl)iminodiacetic acid. The reaction conditions for these syntheses are generally similar to those for the parent compound, although optimization of temperature, reaction time, and pH may be necessary to achieve good yields.
| Starting Material | Alkylating Agent | General Reaction Conditions | Product |
| Substituted 4-Aminobenzoic Acid | Chloroacetic Acid or Bromoacetic Acid | Aqueous alkaline solution, heating | Substituted N-(carboxyphenyl)iminodiacetic acid |
| 4-Aminobenzoic Acid | Ethyl Chloroacetate | Ethanolic solution with a base, followed by hydrolysis | N-(4-carboxyphenyl)iminodiacetic acid |
Derivatization Strategies from 4-Aminobenzoic Acid Precursors
A variety of derivatization strategies can be employed starting from 4-aminobenzoic acid to generate a wide range of analogues. These strategies often involve modification of the amino or carboxylic acid functionalities before the introduction of the iminodiacetic acid moiety, or further modification of the final product.
One common strategy is the esterification of the carboxylic acid group of 4-aminobenzoic acid prior to the N-alkylation reaction. This can protect the carboxylic acid group and improve the solubility of the starting material in organic solvents, allowing for a broader range of reaction conditions. The resulting ester of N-(4-carboxyphenyl)iminodiacetic acid can then be hydrolyzed to the final product.
Another derivatization strategy involves the reaction of 4-aminobenzoic acid with other electrophiles to introduce different functional groups on the amino group before the carboxymethylation. For example, reaction with an acyl chloride would yield an N-acyl-4-aminobenzoic acid, which could then be further modified.
| Precursor | Derivatization Strategy | Reagents | Intermediate/Final Product |
| 4-Aminobenzoic Acid | Esterification followed by N-alkylation | Alcohol (e.g., ethanol), Acid catalyst, Chloroacetic acid, Base | Ethyl 4-(bis(carboxymethyl)amino)benzoate |
| 4-Aminobenzoic Acid | N-acylation | Acyl chloride, Base | N-acyl-4-aminobenzoic acid |
Coordination Chemistry of N 4 Carboxyphenyl Iminodiacetic Acid
Chelation Modes and Ligand Denticity
The denticity of N-(4-carboxyphenyl)iminodiacetic acid, referring to the number of donor atoms that bind to a central metal ion, is highly variable. wikipedia.org The ligand can be fully or partially deprotonated, allowing it to function as a chelating agent or a bridging ligand, connecting multiple metal centers. researchgate.netmdpi.com Its flexible nature enables it to adopt various conformations to accommodate the geometric preferences of different metal ions. researchgate.net
The carboxylate groups of N-(4-carboxyphenyl)iminodiacetic acid are primary sites for coordination with metal ions. They exhibit remarkable versatility, engaging in several distinct binding modes:
Monodentate: A carboxylate group can coordinate to a metal center through a single oxygen atom. This mode is one of the simpler ways the ligand can bind. researchgate.net
Bidentate: A single carboxylate group can bind to a metal ion using both of its oxygen atoms, forming a four-membered chelate ring. This is a common coordination mode for carboxylate functionalities.
Bridging: Carboxylate groups can act as bridges between two or more metal centers. This is crucial for the formation of coordination polymers and extended network structures. researchgate.net The ligand has been observed to adopt simple bridging modes in cadmium(II) complexes and bis-bidentate modes in cobalt(II) complexes. researchgate.net In some lead(II) coordination polymers, the ligand utilizes both chelating and bridging modes simultaneously to construct a 3D porous framework. researchgate.net
The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other auxiliary ligands. researchgate.net
The tertiary amine nitrogen atom is a key donor site within the iminodiacetate (B1231623) core of the ligand. wikipedia.org Coordination of the nitrogen atom to a metal center, along with one or both of the acetate (B1210297) carboxylate groups, results in the formation of stable five-membered chelate rings. mdpi.com This chelating effect significantly enhances the stability of the resulting metal complexes. The iminodiacetate moiety can act as a tridentate ligand, coordinating through the nitrogen atom and one oxygen atom from each of the two acetate groups. researchgate.net
The combination of hard oxygen donors from the carboxylate groups and the softer amine nitrogen donor allows N-(4-carboxyphenyl)iminodiacetic acid to function as a mixed-donor ligand. This versatility enables it to form stable complexes with a wide array of metal ions. ias.ac.in The ligand can act as a tridentate dianion by binding through two oxygen atoms and the nitrogen atom. researchgate.net The resulting coordination geometries around the metal center are diverse, including distorted octahedral and square pyramidal arrangements, as seen in various copper(II) complexes. mdpi.com The flexibility of the ligand allows it to form both mononuclear and polynuclear complexes, where it can adopt different conformations and coordination modes to satisfy the coordination requirements of the metal ions. mdpi.comresearchgate.net
Formation of Metal Complexes with N-(4-carboxyphenyl)iminodiacetic Acid
N-(4-carboxyphenyl)iminodiacetic acid readily forms complexes with a wide range of metal ions, including transition metals and lanthanides. The resulting structures are often coordination polymers with interesting topologies and potential applications.
This ligand has been extensively used to construct coordination polymers with transition metals like copper(II), cadmium(II), cobalt(II), and lead(II). researchgate.net The specific architecture of the resulting complex is highly dependent on reaction conditions.
For instance, several polymeric copper(II) compounds have been synthesized and structurally characterized. In one case, an ionic compound was formed, consisting of a cationic 1D polymer, [Cu2(cpida)(H2O)4]+, and an anionic 1D polymer, [Cu(cpida)]−. researchgate.netdntb.gov.ua The coordination environment around the copper ions varies within these structures. The versatility of the ligand is highlighted in a series of complexes where it adopts different coordination modes depending on the metal and the presence of auxiliary ligands. researchgate.net
Below is a table summarizing the coordination modes of N-(4-carboxyphenyl)iminodiacetic acid (CPIDA³⁻) in selected transition metal complexes.
| Metal Ion | Complex Formula Fragment | CPIDA³⁻ Coordination Mode(s) | Resulting Structure |
| Pb(II) | {[Pb3(CPIDA)2(H2O)3]·H2O}n | Chelating and Bridging | 3D Porous Framework |
| Cd(II) | {[Cd3(CPIDA)2(H2O)4]·5H2O}n | Simple Bridging | 2D Layer |
| Co(II) | {[Co3(CPIDA)2(bpy)3(H2O)4]·2H2O}n | Bis-bidentate | 3D Framework |
| Cu(II) | [Cu2(cpida)(H2O)4][Cu(cpida)] | Varies (Polymeric Cation/Anion) | 1D Coordination Polymer |
Data sourced from references researchgate.netresearchgate.netdntb.gov.ua.
N-(4-carboxyphenyl)iminodiacetic acid and its derivatives are also effective ligands for complexing lanthanide ions. Lanthanide ions typically have higher coordination numbers (often 8 or 9) compared to transition metals, and prefer oxygen-donor ligands. nih.govnih.gov
In complexes with a related ligand, N-(4-carboxy-benzyl)iminodiacetic acid, 1D cationic coordination polymers with the general formula {[RE(LH2)2(H2O)4]Cl}n (where RE = Y, Eu, Tb, Yb) have been formed. researchgate.net In these structures, the lanthanide ions are coordinated by the ligand, demonstrating its utility in lanthanide chemistry. Studies on the simpler iminodiacetic acid (IDA) with lanthanides show that the coordination number tends to decrease from nine for lighter lanthanides to eight for heavier ones in the series. nih.gov The ability of the ligand to satisfy the coordination requirements of these large ions leads to the formation of stable and often luminescent complexes. researchgate.net
The table below details complexes formed between a derivative ligand, N-(4-carboxy-benzyl)iminodiacetic acid (LH₃), and various lanthanide (Rare Earth, RE) ions.
| Lanthanide Ion (RE) | Complex Formula | Structural Feature |
| Y(III) | {[Y(LH2)2(H2O)4]Cl}n | 1D Cationic Polymer |
| Eu(III) | {[Eu(LH2)2(H2O)4]Cl}n | 1D Cationic Polymer |
| Tb(III) | {[Tb(LH2)2(H2O)4]Cl}n | 1D Cationic Polymer |
| Yb(III) | {[Yb(LH2)2(H2O)4]Cl}n | 1D Cationic Polymer |
Data sourced from reference researchgate.net.
Main Group Metal Complexes
The coordination chemistry of N-(4-carboxyphenyl)iminodiacetic acid with main group metals has been explored, showcasing the ligand's adaptability. For instance, a complex with Lead(II), a main group metal, has been synthesized and characterized. In this compound, the fully deprotonated CPIDA³⁻ ligands exhibit both chelating and bridging coordination modes. This versatile binding results in the formation of a three-dimensional (3D) porous framework, highlighting the ligand's capacity to create complex, extended structures with p-block metals. researchgate.net The specific coordination environment around the Pb(II) center and the intricate connectivity established by the ligand underscore the potential for generating novel materials with main group elements.
Supramolecular Assembly and Coordination Polymer Formation
The structure of N-(4-carboxyphenyl)iminodiacetic acid, featuring a rigid benzene (B151609) ring and flexible iminodiacetate arms, makes it an excellent candidate for constructing coordination polymers. The multiple carboxylate groups can be fully or partially deprotonated, allowing for a variety of coordination modes and resulting in diverse structural topologies. researchgate.net
One-Dimensional Coordination Polymer Architectures
N-(4-carboxyphenyl)iminodiacetic acid and its isomers have been successfully employed to create one-dimensional (1D) coordination polymers. For example, its isomer, 2-(carboxyphenyl)iminodiacetic acid, has been shown to form 1D polymeric structures with copper(II). In one such case, two distinct 1D coordination polymers, a [Cu(cpida)]⁻ anion and a [Cu₂(cpida)(H₂O)₄]⁺ cation, were co-crystallized. mdpi.com In another instance, two cpida³⁻ anions bridge three copper ions, creating a trinuclear triangular cluster that connects at its vertices to form a 1D chain. researchgate.netmdpi.com The formation of these 1D chains is often a primary step before further assembly into higher-dimensional networks through weaker interactions. The related ligand, 4-aminobenzoic acid, also forms 1D coordination polymers with Cu(II), where the chains are extended into three-dimensional assemblies via hydrogen bonds and π–π interactions. nih.govnih.gov
Multi-Dimensional Coordination Networks and Metal-Organic Frameworks (MOFs)
The ability of N-(4-carboxyphenyl)iminodiacetic acid to act as a versatile linker has led to the development of multi-dimensional coordination networks and Metal-Organic Frameworks (MOFs). The specific architecture is highly tunable and can be influenced by factors such as the choice of metal ion, pH, and the presence of auxiliary ligands. researchgate.net
Research has demonstrated the synthesis of various multi-dimensional structures:
Two-Dimensional (2D) Networks: A 2D layered structure was formed with Cadmium(II), where the CPIDA³⁻ ligands adopt a simple bridging mode. researchgate.net Similarly, a 2D sheet-like structure was obtained with Cobalt(II) in the presence of 4,4'-bipyridine (B149096) as an auxiliary ligand. researchgate.net Nickel(II) has also been used to create 2D and 3D supramolecular complexes with this ligand. mdpi.com
Three-Dimensional (3D) Frameworks: A 3D porous framework with parallel channels was constructed using Lead(II). researchgate.net With Cobalt(II) at a higher pH and with 4,4'-bipyridine acting as a bridging ligand, a 3D framework was formed where the CPIDA³⁻ ligands showed bis-bidentate coordination modes. researchgate.net
| Metal Ion | Auxiliary Ligand | Dimensionality | Structural Feature | Reference |
|---|---|---|---|---|
| Pb(II) | None | 3D | Porous framework with parallel channels | researchgate.net |
| Cd(II) | None | 2D | Layered structure | researchgate.net |
| Co(II) | 4,4'-bipyridine (unidentate) | 2D | Sheet-like structure | researchgate.net |
| Co(II) | 4,4'-bipyridine (bridging) | 3D | Framework structure | researchgate.net |
| Ni(II) | None | 2D & 3D | Supramolecular complexes | mdpi.com |
Non-Covalent Interactions in Supramolecular Structures (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a critical role in the stabilization and final architecture of supramolecular structures derived from N-(4-carboxyphenyl)iminodiacetic acid. These weak interactions are responsible for assembling lower-dimensional coordination polymers into higher-dimensional networks. nih.gov
Interactions with Biomacromolecules (e.g., Protein Binding Studies)
While direct protein binding studies on N-(4-carboxyphenyl)iminodiacetic acid are not extensively documented in the available literature, research on closely related para-aminobenzoic acid (pABA) derivatives provides significant insight into its potential interactions with biomacromolecules. Studies have investigated the binding of pABA derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), as well as the milk protein β-lactoglobulin (β-LG). conicet.gov.arnih.gov
These investigations, utilizing multiple spectroscopic methods, have shown that pABA derivatives can bind to these proteins, primarily through ionic contacts. The binding affinity varies depending on the specific derivative and the protein, with binding efficacies ranging from 40% to 60%. nih.gov Such complexation can lead to alterations in the secondary structure of the proteins. nih.gov These findings suggest that serum proteins could potentially act as carriers for molecules like N-(4-carboxyphenyl)iminodiacetic acid in biological systems. conicet.gov.arnih.gov
| Protein | Binding Efficacy Range for pABA Derivatives | Reference |
|---|---|---|
| Human Serum Albumin (HSA) | 40% - 50% | conicet.gov.ar |
| Bovine Serum Albumin (BSA) | 45% - 55% | conicet.gov.ar |
| β-Lactoglobulin (β-LG) | 45% - 60% | conicet.gov.ar |
Structural Elucidation of N 4 Carboxyphenyl Iminodiacetic Acid and Its Coordination Compounds
Single Crystal X-ray Diffraction Analysis of Coordination Polymers and Complexes
Single-crystal X-ray diffraction studies on coordination polymers of N-(4-carboxyphenyl)iminodiacetic acid have revealed the formation of complex two- and three-dimensional structures. The ligand's flexible nature and multiple coordination sites, comprising one nitrogen atom and three carboxylate groups, allow for a variety of coordination modes with different metal ions.
The crystal structures of several coordination polymers of H₃CPIDA have been determined, showcasing the versatility of this ligand in constructing diverse supramolecular architectures. For instance, two nickel(II) supramolecular complexes, {[Ni(HCPIDA)(H₂O)₃]·H₂O}n (Complex 1) and [Ni₂(CPIDA)(OH)(phen)₂(H₂O)]n (Complex 2), have been synthesized and characterized. mdpi.com
Complex 1 crystallizes in the triclinic space group P-1, while Complex 2 adopts the monoclinic space group C2/c. mdpi.com The crystallographic data for these complexes are summarized in the table below.
| Parameter | Complex 1 | Complex 2 |
| Formula | C₁₁H₁₅NNiO₈ | C₃₅H₂₆N₅Ni₂O₈ |
| Formula Weight | 363.95 | 782.89 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | C2/c |
| a (Å) | 6.819(3) | 20.327(4) |
| b (Å) | 9.778(4) | 14.881(3) |
| c (Å) | 10.983(5) | 21.698(4) |
| α (°) | 86.61(1) | 90 |
| β (°) | 82.21(1) | 104.53(1) |
| γ (°) | 72.19(1) | 90 |
| V (ų) | 689.9(5) | 6347(2) |
| Z | 2 | 8 |
Data sourced from Yong, G., Wang, Z., & Chen, J. (2004). mdpi.com
In Complex 1, the Ni(II) ion is coordinated by one nitrogen atom and one oxygen atom from the iminodiacetate (B1231623) group, and three water molecules, forming a distorted octahedral geometry. In Complex 2, the two Ni(II) centers are bridged by a hydroxide (B78521) ion and a carboxylate group from the CPIDA³⁻ ligand. mdpi.com
The solid-state structures of N-(4-carboxyphenyl)iminodiacetic acid coordination polymers are stabilized by a network of intermolecular interactions. Hydrogen bonds play a crucial role in the formation of higher-dimensional supramolecular architectures. In Complex 1, for example, extensive O–H···O hydrogen bonds involving the coordinated and lattice water molecules, as well as the carboxylate oxygen atoms, link the individual chains into a three-dimensional network. mdpi.com
Vibrational Spectroscopic Characterization
The FTIR spectra of N-(4-carboxyphenyl)iminodiacetic acid and its coordination compounds are characterized by several key vibrational bands. The coordination of the carboxylate groups to a metal center leads to shifts in their characteristic stretching frequencies. The difference between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group can provide information about its coordination mode (monodentate, bidentate chelating, or bridging).
For copper(II) complexes of the isomeric 2-(carboxyphenyl)iminodiacetic acid, a broad band in the 3200–3600 cm⁻¹ region is indicative of the presence of water molecules. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate groups are typically observed in the regions of 1610-1550 cm⁻¹ and 1440-1380 cm⁻¹, respectively.
A theoretical study on the related molecule 4-(carboxyamino)-benzoic acid provides calculated vibrational frequencies that can serve as a reference. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3491 |
| O-H stretch (carboxylic acid) | ~3600 |
| C=O stretch (carboxylic acid) | 1700-1680 |
| C-N stretch | 1400-1200 |
| Aromatic C=C stretch | 1600-1450 |
Data sourced from a theoretical study on 4-(carboxyamino)-benzoic acid. researchgate.net
Raman spectroscopy is a complementary technique to FTIR for studying the vibrational modes of N-(4-carboxyphenyl)iminodiacetic acid and its complexes. The Raman spectra of metal carboxylates show characteristic bands for the symmetric stretching vibrations of the carboxylate units. For instance, in various metal carboxylates, these vibrations are observed between 1404 and 1432 cm⁻¹. squarespace.com
The Raman spectrum of the parent compound, p-aminobenzoic acid, shows a strong band for the symmetric COO⁻ stretching vibration at 1382 cm⁻¹ in basic aqueous solution. The C-N stretching mode is observed around 1279 cm⁻¹. Theoretical calculations for 4-(carboxyamino)-benzoic acid also predict the key Raman active modes. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3491 |
| Aromatic C-H stretch | 3133-3058 |
| C=O stretch | 1715 |
| Aromatic C=C stretch | 1625, 1595 |
| C-N stretch | 1290 |
Data sourced from a theoretical study on 4-(carboxyamino)-benzoic acid. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic coordination compounds in solution. ¹H and ¹³C NMR spectra can confirm the structure of the ligand and provide information about changes in the electronic environment upon coordination to a metal ion.
For N-(4-carboxyphenyl)iminodiacetic acid, the ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzoic acid moiety and the methylene (B1212753) protons of the iminodiacetate group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the carboxymethyl groups would appear as a singlet.
The ¹³C NMR spectrum would show distinct signals for the carboxylate carbons, the aromatic carbons, and the methylene carbons. The chemical shifts of the carbon atoms attached to the nitrogen and the carboxylate groups would be particularly sensitive to coordination with a metal ion.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For N-(4-carboxyphenyl)iminodiacetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the iminodiacetic acid portion.
The benzoic acid ring, being para-substituted, will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum. The protons ortho to the carboxyl group (on carbons adjacent to the C-COOH) and the protons ortho to the iminodiacetate group (on carbons adjacent to the C-N) will have different chemical shifts due to the differing electronic effects of these substituents. The electron-withdrawing carboxyl group will deshield the ortho protons to a greater extent, causing them to resonate at a lower field (higher ppm) compared to the protons ortho to the nitrogen atom.
The iminodiacetate part of the molecule contains two equivalent carboxymethyl groups (-CH₂COOH). The methylene protons (-CH₂) will appear as a singlet, as they are chemically equivalent and not coupled to any neighboring protons. The acidic protons of the two carboxylic acid groups (-COOH) and the single carboxylic acid group on the benzene ring will typically appear as broad singlets at a much lower field, and their signals can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-carboxyphenyl)iminodiacetic Acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to -COOH) | ~8.0 | Doublet |
| Aromatic CH (ortho to -N) | ~6.8 | Doublet |
| Methylene (-NCH₂COOH) | ~4.2 | Singlet |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
Note: These are predicted values based on analogous structures; actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of N-(4-carboxyphenyl)iminodiacetic acid, each unique carbon atom will give rise to a single peak.
The spectrum will feature signals for the quaternary carbons (carbons with no attached protons), such as the carboxyl carbons (-COOH), the carbon attached to the nitrogen atom (C-N), and the carbon attached to the carboxyl group on the benzene ring (C-COOH). The carbonyl carbons of the carboxylic acid groups are typically found at the most downfield region of the spectrum (170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbon atom attached to the nitrogen will be significantly deshielded, as will the carbon bearing the carboxyl group. The methylene carbons (-CH₂) of the iminodiacetate group will resonate in the aliphatic region, typically between 50-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-carboxyphenyl)iminodiacetic Acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 170 - 180 |
| Aromatic C -N | ~150 |
| Aromatic C -COOH | ~130 |
| Aromatic CH | 110 - 135 |
| Methylene (-NC H₂COOH) | 50 - 60 |
Note: These are predicted values based on analogous structures; actual experimental values may vary depending on the solvent and other experimental conditions.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. Aromatic compounds like N-(4-carboxyphenyl)iminodiacetic acid typically exhibit strong absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* transitions within the benzene ring. The presence of substituents like the carboxyl and amino groups can cause a shift in the absorption maxima (λmax).
Upon formation of coordination compounds with metal ions, the UV-Vis spectrum can change significantly. The coordination of the ligand to a metal center can alter the energy levels of the molecular orbitals, leading to shifts in the π→π* transitions, which are often bathochromic (to longer wavelengths). Additionally, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The color of many transition metal complexes is a result of these d-d transitions. For instance, the UV-Vis spectra of complexes often show a shift in the maximum absorption compared to the free ligand, which is indicative of complex formation. researchgate.net The appearance of d-d transition bands can also be observed upon ligand complexation. researchgate.net
Table 3: General UV-Vis Absorption Data for Aromatic Carboxylic Acids and their Metal Complexes
| Species | Typical λmax (nm) | Type of Transition |
| Aromatic Ligand | 250 - 300 | π→π |
| Metal Complex | Shifted ligand bands and/or new bands in the visible region | π→π, d-d, LMCT, MLCT |
Thermogravimetric Analysis (TGA) for Thermal Stability of Coordination Compounds
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is particularly useful for assessing the thermal stability of coordination compounds and for determining the presence of solvent molecules, such as water, in the crystal lattice.
The TGA curve of a coordination compound of N-(4-carboxyphenyl)iminodiacetate typically shows several mass loss steps. The initial weight loss at lower temperatures (usually below 150 °C) corresponds to the removal of lattice or coordinated water molecules. The subsequent decomposition steps at higher temperatures represent the breakdown of the organic ligand. The final residue at the end of the analysis is often the metal oxide. For example, the TGA curve for a copper(II) complex with the related 2-(carboxyphenyl)iminodiacetate anion, Na[Cu(cpida)]·2H₂O, shows a weight loss of 8% below 120 °C, consistent with a two-molecule dehydration process. mdpi.com This is followed by a two-step decomposition of the organic ligand. mdpi.com
Table 4: Thermogravimetric Analysis Data for a Na[Cu(cpida)]·2H₂O Complex
| Temperature Range (°C) | % Weight Loss | Assignment |
| 19 - 120 | 8.00 | Loss of 2 H₂O molecules |
| 100 - 305 | 34.66 | Decomposition of organic ligand (step 1) |
| 305 - 700 | 20.96 | Decomposition of organic ligand (step 2) |
Data from a related compound, Na[Cu(cpida)]·2H₂O, where cpida is 2-(carboxyphenyl)iminodiacetate. mdpi.com
Other Analytical Characterization Techniques (e.g., Elemental Analysis, Mass Spectrometry)
Other analytical techniques provide further confirmation of the structure and composition of N-(4-carboxyphenyl)iminodiacetic acid and its coordination compounds.
Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed chemical formula to confirm the compound's purity and stoichiometry. For coordination compounds, this technique is essential for determining the metal-to-ligand ratio and the number of solvent molecules present. For instance, for a copper complex with the formula C₁₁H₈CuNNaO₆, the calculated elemental composition is C, 39.24%; H, 2.39%; N, 4.16%. The found experimental values were C, 38.82%; H, 2.42%; N 4.06%, which are in good agreement with the calculated values. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern. For N-(4-carboxyphenyl)iminodiacetic acid, the molecular ion peak would be expected in the mass spectrum. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). The aromatic ring provides stability, so fragments corresponding to the aromatic portion of the molecule would also be expected.
Table 5: Summary of Other Analytical Techniques
| Technique | Information Provided |
| Elemental Analysis | Percentage composition of C, H, N; confirmation of empirical formula. |
| Mass Spectrometry | Molecular weight and structural information from fragmentation patterns. |
Computational and Theoretical Investigations of N 4 Carboxyphenyl Iminodiacetic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, electronic distribution, and spectroscopic characteristics. For complex molecules like N-(4-carboxyphenyl)iminodiacetic acid, DFT calculations provide a balance between accuracy and computational cost.
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is the molecule's equilibrium geometry. For a flexible molecule such as N-(4-carboxyphenyl)iminodiacetic acid, which features multiple rotatable bonds connecting the iminodiacetate (B1231623) group to the phenyl ring, exploring the conformational landscape is essential.
Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Derivatives (Illustrative) Note: Specific optimized parameters for N-(4-carboxyphenyl)iminodiacetic acid are not widely available in the cited literature. This table provides typical bond lengths and angles for related structures for illustrative purposes.
| Parameter | Bond | Typical Bond Length (Å) | Parameter | Bonds | Typical Bond Angle (°) |
| C-C (aromatic) | C-C | 1.39 - 1.40 | C-C-C (aromatic) | C-C-C | ~120 |
| C-N | Phenyl C - N | ~1.40 | C-N-C | C-N-C | ~115 - 128 |
| C=O (carboxyl) | C=O | ~1.23 | O-C=O (carboxyl) | O=C-O | ~125 |
| C-O (carboxyl) | C-O | ~1.36 | C-O-H (carboxyl) | C-O-H | ~106 |
Electronic structure analysis provides insight into how electrons are distributed within a molecule, which governs its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily polarized. For N-(4-carboxyphenyl)iminodiacetic acid, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid groups.
Charge Distribution and Molecular Electrostatic Potential (MEP): NBO (Natural Bond Orbital) analysis is used to calculate the distribution of atomic charges. An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. In an MEP map of N-(4-carboxyphenyl)iminodiacetic acid, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the three carboxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the acidic protons of the carboxyl groups.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. ethz.chcardiff.ac.uk By comparing the simulated spectrum with an experimental one, researchers can confirm the molecular structure and accurately assign the observed vibrational bands. doi.org
For N-(4-carboxyphenyl)iminodiacetic acid, key vibrational modes would include:
O-H stretching from the carboxylic acid groups, typically appearing as a broad band in the 2500-3300 cm⁻¹ region.
C=O stretching from the carbonyls in the carboxyl groups, expected as a very strong band around 1700-1750 cm⁻¹.
C-N stretching vibrations.
Aromatic C-H and C=C stretching and bending modes characteristic of the substituted benzene (B151609) ring.
Coordination of the ligand to metal ions, as seen in its complexes, leads to characteristic shifts in the vibrational frequencies of the carboxylate groups, which can be analyzed using these methods. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. mdpi.com This allows for the simulation of UV-Visible absorption spectra.
For N-(4-carboxyphenyl)iminodiacetic acid, TD-DFT calculations would predict electronic transitions primarily of two types:
π → π* transitions: Associated with the aromatic phenyl ring, typically occurring at shorter wavelengths with high intensity.
n → π* transitions: Involving the non-bonding lone pair electrons on the oxygen atoms of the carbonyl groups, which are generally weaker and occur at longer wavelengths.
These calculations are valuable for understanding the photophysical properties of the molecule and how they might change upon complexation with metal ions.
Quantum Chemical Descriptors and Reactivity Analysis
From the electronic structure calculations, various quantum chemical descriptors can be derived to quantify the molecule's reactivity. These descriptors include:
Ionization Potential (I): Related to the energy of the HOMO (I ≈ -E_HOMO).
Electron Affinity (A): Related to the energy of the LUMO (A ≈ -E_LUMO).
Electronegativity (χ): The average of the ionization potential and electron affinity.
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, indicating resistance to change in electron distribution.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.
These descriptors provide a quantitative basis for predicting how N-(4-carboxyphenyl)iminodiacetic acid will behave in chemical reactions. researchgate.net
Advanced Applications of N 4 Carboxyphenyl Iminodiacetic Acid Metal Complexes and Coordination Polymers
Catalytic Applications in Organic Transformations
Metal complexes and coordination polymers derived from N-(4-carboxyphenyl)iminodiacetate serve as versatile platforms for a range of catalytic organic transformations. The presence of multiple coordination sites allows for the creation of robust frameworks with accessible active metal centers, crucial for catalytic activity.
Heterogeneous Catalysis by Coordination Polymers and MOFs
Coordination polymers and MOFs constructed from N-(4-carboxyphenyl)iminodiacetate ligands are promising candidates for heterogeneous catalysis. Their crystalline, porous structures provide high surface areas and well-defined active sites, which can enhance catalytic efficiency and selectivity. While extensive research has been conducted on MOFs for catalysis, those derived from H₃cpida are an emerging area of study. The inherent functionalities of the ligand, including the Lewis basic nitrogen atom and the carboxylate groups, can act in synergy with the metal centers to facilitate catalytic processes.
The structural versatility of H₃cpida allows for the formation of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks, by coordinating with various metal ions. For instance, polynuclear copper(II) coordination compounds derived from the structural isomer 2-(carboxyphenyl)iminodiacetic acid have been synthesized, showcasing the potential for creating robust catalytic materials. mdpi.com These structures hint at the capability of the 4-substituted isomer to form similar catalytically active frameworks. The catalytic activity of such MOFs often stems from coordinatively unsaturated metal sites, which can act as Lewis acid centers, or from the functional groups on the organic linker itself, which can serve as Brønsted acid or base sites. nih.govresearchgate.net These materials have shown potential in a variety of reactions, including condensation reactions and couplings. rti.orgoiccpress.com
Table 1: Potential Heterogeneous Catalytic Applications of H₃cpida-based MOFs
| Catalytic Reaction | Role of H₃cpida-MOF | Potential Advantages |
|---|---|---|
| Knoevenagel Condensation | Lewis basic sites on the ligand and/or metal centers act as catalysts. | High activity and selectivity, catalyst recyclability. |
| Friedel-Crafts Reactions | Lewis acidic metal centers facilitate electrophilic aromatic substitution. | Mild reaction conditions, shape selectivity. |
| Epoxide Ring Opening | Brønsted acidic carboxylic acid groups or Lewis acidic metal centers catalyze the reaction. | Regioselectivity, reusability of the catalyst. nih.gov |
| Cyanosilylation of Aldehydes | Lewis acidic metal centers activate the aldehyde for nucleophilic attack. | High yields, enantioselective possibilities with chiral MOFs. |
Oxidation and Reduction Reactions
Metal complexes of N-(4-carboxyphenyl)iminodiacetate are poised to be effective catalysts for oxidation and reduction reactions. The redox activity of the coordinated metal ion is central to these catalytic cycles. The ligand framework can stabilize various oxidation states of the metal, facilitate electron transfer, and prevent the deactivation of the catalyst through aggregation.
For instance, manganese(III) complexes supported by Schiff-base ligands have demonstrated notable catalytic activity in the aerobic oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol. nih.gov The N-(4-carboxyphenyl)iminodiacetate ligand, with its N and O donor atoms, can similarly support redox-active metals like Mn, Fe, Co, and Cu to catalyze a range of oxidation reactions. nih.govmdpi.com Metal-catalyzed oxidation processes are also observed in complexes with thiosemicarbazone ligands, indicating the broad potential of metal complexes in this area. nih.gov The specific catalytic performance would be highly dependent on the choice of the metal center and the coordination environment imposed by the ligand.
While specific examples of H₃cpida complexes in catalytic reductions are less common in the literature, the principles of metal-catalyzed reductions suggest their potential. Metal hydrides or complexes capable of activating H₂ or other reducing agents could be supported by the H₃cpida ligand for reactions such as the hydrogenation of unsaturated bonds.
Functional Group Transformations (e.g., Transesterification, Hydrocarboxylation)
The transformation of one functional group into another is a cornerstone of synthetic organic chemistry, and H₃cpida-based catalysts show promise in this domain. Transesterification, a key reaction in biodiesel production, can be catalyzed by various metal complexes. mdpi.comresearchgate.net Lewis acidic metal centers in H₃cpida MOFs or discrete complexes can activate the carbonyl group of an ester, making it more susceptible to nucleophilic attack by an alcohol. The porous nature of MOFs could also provide shape selectivity for different ester and alcohol substrates.
Hydrocarboxylation, the addition of H₂O and CO across an unsaturated bond, is another area where these catalysts could be applied. While specific studies on H₃cpida complexes for hydrocarboxylation are yet to be reported, the fundamental steps of such catalytic cycles often involve metal-hydride species and the coordination of the unsaturated substrate, which are compatible with the coordination chemistry of this ligand.
Luminescent Materials and Sensing Applications
The aromatic and chelating moieties of N-(4-carboxyphenyl)iminodiacetate make its metal complexes suitable for applications in luminescent materials and chemical sensing. The ligand can act as an "antenna" to absorb light and transfer the energy to a coordinated metal ion, leading to characteristic metal-centered emission.
Ligand-Sensitized Lanthanide Luminescence and Quantum Yield Enhancement
Lanthanide ions (Ln³⁺) are known for their sharp, line-like emission spectra and long luminescence lifetimes, which are highly desirable for applications in bioimaging, displays, and lighting. However, their direct excitation is inefficient due to very low absorption coefficients. This limitation can be overcome by coordinating the lanthanide ion with an organic ligand, like N-(4-carboxyphenyl)iminodiacetate, that can efficiently absorb UV or visible light and transfer the energy to the lanthanide ion—a process known as the antenna effect. nih.govresearchgate.net
The N-(4-carboxyphenyl)iminodiacetate ligand possesses a phenyl ring which can act as a chromophore to absorb excitation energy. This energy is then transferred intramolecularly, typically via the ligand's triplet state, to the emissive energy levels of the coordinated lanthanide ion. For efficient sensitization, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion. nih.gov
Table 2: Factors Influencing Lanthanide Luminescence in H₃cpida Complexes
| Factor | Description | Impact on Luminescence |
|---|---|---|
| Ligand Chromophore | The 4-carboxyphenyl group absorbs excitation energy. | Determines the excitation wavelength. |
| Triplet State Energy | Energy level of the ligand's excited triplet state. | Must be higher than the lanthanide's accepting level for efficient energy transfer. nih.gov |
| Coordination Environment | The iminodiacetate (B1231623) chelates the lanthanide ion. | Shields the Ln³⁺ from quenching solvent molecules, increasing quantum yield. |
| Metal-Ligand Bond | Covalent character and rigidity of the complex. | Affects the efficiency of energy transfer and non-radiative decay rates. |
Development of Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions, Anions)
The fluorescence of N-(4-carboxyphenyl)iminodiacetate and its metal complexes can be modulated by the presence of specific analytes, making them excellent candidates for the development of fluorescent chemosensors. nih.gov The iminodiacetate moiety is a well-known chelator for a variety of metal ions. researchgate.net
A fluorescent probe based on the closely related N-(4-styrylphenyl)iminodiacetic acid has demonstrated selectivity in sensing heavy metal ions. researchgate.net The binding of a target metal ion to the iminodiacetate group can lead to changes in the fluorescence properties of the molecule through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET). nih.govfrontiersin.orgcore.ac.uk These changes, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, can be used to quantify the concentration of the target metal ion.
Similarly, coordination polymers and MOFs derived from H₃cpida can be designed as sensors for anions. semanticscholar.org The framework can be engineered to have specific binding sites for anions, and the binding event can trigger a change in the luminescent properties of the material. For example, the displacement of a coordinated solvent molecule by an anion or the interaction of the anion with the organic linker can alter the electronic structure and, consequently, the fluorescence emission. rsc.orgnih.govmdpi.com
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel Ligand Architectures based on the N-(4-carboxyphenyl)iminodiacetic Acid Framework
The future development of materials based on N-(4-carboxyphenyl)iminodiacetic acid heavily relies on the ability to rationally design and synthesize new ligand derivatives. The existing framework offers multiple sites for modification to fine-tune its steric and electronic properties. Future research will likely focus on:
Functionalization of the Phenyl Ring: Introducing additional functional groups (e.g., -OH, -NO₂, -NH₂, alkyl groups) onto the aromatic ring can modulate the ligand's coordination behavior, solubility, and electronic properties. This can also introduce new active sites for post-synthetic modification or specific interactions, leading to materials with enhanced sensing or catalytic capabilities.
Modification of Carboxylate Groups: Esterification or amidation of one or more carboxylate groups can systematically alter the ligand's charge and denticity. This strategy allows for precise control over the dimensionality and connectivity of the resulting coordination assemblies.
Extending the Ligand Backbone: Incorporating spacers between the phenyl ring and the iminodiacetate (B1231623) group can create longer, more flexible ligands. This approach could lead to the formation of coordination polymers with larger pores and channels, which are highly desirable for gas storage and separation applications.
The synthesis of these novel architectures will increasingly benefit from computational modeling to predict the geometric and electronic outcomes of specific modifications, thereby accelerating the discovery of ligands with targeted functionalities. The use of para-aminobenzoic acid (PABA) as a versatile "building block" for creating a wide range of molecules with potential therapeutic applications highlights the potential for derivatization. nih.gov
Exploration of New Metal-Ligand Combinations for Tailored Properties
The properties of coordination polymers are intrinsically linked to the identity of both the organic ligand and the metal center. While significant work has been done with transition metals like copper, cadmium, cobalt, and lead, a vast area of the periodic table remains to be explored in combination with the N-(4-carboxyphenyl)iminodiacetic acid framework. dntb.gov.uaresearchgate.net
Future research will focus on:
Lanthanide and Actinide Complexes: Incorporating lanthanide ions (e.g., Eu³⁺, Tb³⁺) is a promising strategy for developing highly luminescent materials for applications in sensing, bio-imaging, and lighting. The ligand's oxygen and nitrogen donor atoms are well-suited for coordinating with these hard metal ions.
Heterometallic Systems: The rational design of frameworks containing two or more different metal ions (e.g., 3d-4f clusters) can lead to materials with synergistic properties, such as combined magnetic and optical functionalities or enhanced catalytic activity. scilit.com
Alkali and Alkaline Earth Metals: The role of metals like sodium in influencing the final structure of coordination polymers has been noted. mdpi.com A more systematic investigation into complexes with alkali and alkaline earth metals could reveal new structural motifs and applications in ion exchange or conduction.
The coordination architecture is highly tunable not just by the choice of metal, but also by reaction conditions like pH and the use of auxiliary ligands. dntb.gov.uaresearchgate.net This sensitivity allows for fine control over the final product, as demonstrated by the synthesis of different copper(II) coordination polymers under varying conditions. mdpi.com
| Metal Ion | Auxiliary Ligand | Resulting Structure Type | Observed Property | Reference |
| Pb(II) | None | 3D porous framework | Fluorescence | researchgate.net |
| Cd(II) | None | 2D layer | Fluorescence | researchgate.net |
| Co(II) | 1,10-phenanthroline | 2D sheet | Not specified | researchgate.net |
| Co(II) | 4,4'-bipyridine (B149096) | 3D framework | Not specified | researchgate.net |
| Cu(II) | None | 1D polymeric anion/cation | Not specified | dntb.gov.uamdpi.com |
Development of Multifunctional Materials Incorporating N-(4-carboxyphenyl)iminodiacetic Acid Coordination Assemblies
A major goal in materials science is the development of multifunctional materials that can perform several tasks simultaneously. The N-(4-carboxyphenyl)iminodiacetic acid ligand is an excellent platform for this endeavor due to its inherent ability to form stable frameworks that can host active metal centers.
Emerging research is directed towards creating materials that combine:
Luminescence and Magnetism: By constructing heterometallic frameworks containing both lanthanide ions for luminescence and transition metal ions for magnetic properties, it may be possible to create magneto-optical materials. rsc.org
Porosity and Catalysis: Designing robust, porous frameworks with accessible metal sites could lead to shape-selective heterogeneous catalysts. The functional groups within the ligand can also be designed to participate directly in catalytic cycles.
Sensing and Sorption: Materials could be designed to selectively adsorb specific molecules or ions from a mixture, signaling the binding event through a change in their fluorescent or colorimetric properties. The flexible nature of the iminodiacetate group is ideal for creating binding pockets for various metal ions. nih.gov
Integration of N-(4-carboxyphenyl)iminodiacetic Acid into Hybrid Materials for Enhanced Performance
The performance of materials based on N-(4-carboxyphenyl)iminodiacetic acid can be significantly enhanced by integrating them into hybrid or composite systems. This approach combines the unique properties of the coordination assembly with the processability and stability of other materials.
Future avenues include:
Surface Grafting: Covalently attaching the ligand or pre-formed coordination complexes to the surface of substrates like silica, graphene oxide, or polymers. This can create functional surfaces for applications in chromatography, solid-phase extraction, and heterogeneous catalysis. The synthesis of sorbents using iminodiacetic acid on mesoporous supports is a well-established concept that can be expanded upon. nih.gov
Polymer Composites: Dispersing micro- or nanocrystals of N-(4-carboxyphenyl)iminodiacetic acid-based coordination polymers within a polymer matrix to create mixed-matrix membranes for gas separation or functional films with tailored optical or magnetic properties.
Bioconjugation: Attaching biologically active molecules to the ligand framework could lead to the development of bifunctional agents for targeted drug delivery or medical imaging, an approach demonstrated with other N-substituted iminodiacetic acids in radiopharmaceuticals. nih.gov
Advanced Spectroscopic and In-situ Characterization of Dynamic Coordination Processes
A deeper understanding of the formation mechanisms and dynamic behavior of N-(4-carboxyphenyl)iminodiacetic acid coordination assemblies is crucial for rational design. While traditional ex-situ characterization provides a snapshot of the final product, it often misses transient intermediates and reaction pathways. researchgate.net
The future in this area lies in the application of advanced, time-resolved techniques:
In-situ X-ray Diffraction and Scattering: Using synchrotron radiation to monitor the crystallization process in real-time can provide invaluable information on nucleation, growth, and phase transformations under various reaction conditions. researchgate.netrsc.org
In-situ Spectroscopy: Techniques like Raman, UV-Vis, and IR spectroscopy can track changes in the coordination environment of the metal ions and the ligand during self-assembly. rsc.orgmdpi.com This helps to elucidate the sequence of deprotonation and coordination events. researchgate.net
Operando Studies: Characterizing the material while it is actively performing its function (e.g., during a catalytic reaction or gas adsorption) is the ultimate goal. aip.org This provides direct insight into structure-property relationships and degradation mechanisms, paving the way for the design of more robust and efficient materials.
By pursuing these research avenues, the scientific community can continue to build upon the versatile N-(4-carboxyphenyl)iminodiacetic acid framework to create a new generation of advanced materials with precisely controlled structures and functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(bis(carboxymethyl)amino)benzoic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via amidation reactions using monoprotected benzenedicarboxylic acid derivatives. For example, coupling carboxymethyl groups to the amino moiety of 4-aminobenzoic acid using activated esters (e.g., succinimide derivatives) under basic conditions. Optimization involves controlling stoichiometry, pH (e.g., buffered solutions at pH 8–9), and reaction time to minimize side products. Purity is validated via elemental analysis and FTIR to confirm functional group incorporation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Identify characteristic peaks for carboxylic acid (1700–1720 cm⁻¹), amine (3300–3500 cm⁻¹), and amide (1650–1680 cm⁻¹).
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and carboxymethyl groups (δ 3.5–4.5 ppm for CH₂).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Verify C, H, N content to confirm stoichiometry .
Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve the molecular structure of this compound?
- Methodology : Crystallize the compound via slow evaporation in polar solvents (e.g., DMF/water). Use SHELXL for structure refinement and ORTEP-3 for thermal ellipsoid visualization. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding networks. SC-XRD confirms the planar geometry of the benzoic acid core and spatial arrangement of carboxymethyl groups .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be mitigated?
- Methodology : Challenges include disorder in flexible carboxymethyl chains and twinning. Use high-resolution data (d-spacing <0.8 Å) and SHELXL’s TWIN/BASF commands for refinement. Apply restraints to bond distances and angles for disordered regions. Validate with residual density maps (<0.3 eÅ⁻³) .
Q. How does the compound’s coordination chemistry with transition metals influence its applications in material science?
- Methodology : The benzoic acid and carboxymethyl groups act as polydentate ligands. For example, Cd(II) or Ni(II) coordination polymers form via carboxylate-O and amine-N donors, as shown in {[NiCl₂(HBIPABA)₂]·2H₂O}ₙ. Characterize using SC-XRD (metal-ligand bond lengths), TGA (thermal stability), and luminescence studies to assess photophysical properties .
Q. What mechanistic insights exist for the enzymatic activation of prodrugs derived from this compound?
- Methodology : The compound’s derivatives (e.g., 4-[bis(2-chloroethyl)amino]benzoyl-glutamic acid) are cleaved by enzymes like carboxypeptidase G2 (CPG2) to release cytotoxic agents. Study kinetics via HPLC monitoring of prodrug conversion rates (e.g., t½ = 26 h in PBS at 37°C) and validate with in vitro cytotoxicity assays .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from SC-XRD) and target proteins (e.g., carbonic anhydrase). Analyze binding affinity (ΔG) and hydrogen bonding patterns. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported synthetic yields or spectroscopic data?
- Methodology :
- Reproducibility : Standardize reaction conditions (solvent, temperature) across studies.
- Cross-Validation : Compare NMR/FTIR data with computational predictions (e.g., DFT-calculated spectra).
- Purity Controls : Use TLC/HPLC to rule out impurities affecting spectral interpretations .
Applications in Drug Design
Q. What strategies enhance the bioavailability of this compound-based prodrugs?
- Methodology : Introduce hydrophilic groups (e.g., polyethylene glycol) to improve solubility. Assess logP values via shake-flask methods and in vivo pharmacokinetics (e.g., plasma half-life) in rodent models. Monitor prodrug activation using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
